N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused tricyclic core with a pyrimidine ring and an indole moiety. The propanamide side chain at position 3 is substituted with a 2-chlorobenzyl group, which likely enhances lipophilicity and influences target binding.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c21-15-7-3-1-5-13(15)11-22-17(26)9-10-25-12-23-18-14-6-2-4-8-16(14)24-19(18)20(25)27/h1-8,12,24H,9-11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDHTFDOOBSBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidoindole core, which can be synthesized through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Structural Overview
The molecular formula of N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is . The compound features a pyrimidine ring fused with an indole moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structural motifs can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. This suggests that the compound may serve as a lead for developing new anticancer drugs .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of both bacterial and fungal strains. The structure-activity relationship (SAR) analysis revealed that modifications on the chlorobenzyl group can enhance its antimicrobial efficacy .
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. Studies involving animal models have indicated that it can reduce neuronal cell death induced by oxidative stress, which is a significant factor in neurodegenerative diseases .
Case Study 1: Anticancer Screening
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a separate study published in the Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Candida albicans. The findings revealed that it exhibited comparable activity to established antibiotics such as penicillin and fluconazole, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Modifications
The pyrimidoindole scaffold is a common feature among analogs, but substitutions at positions 2, 3, and 8 significantly alter properties:
Key Observations :
- Position 8 Modifications : Bromo (F796-0360) or methyl (F797-0114) substituents may enhance steric bulk or electronic effects compared to the target compound’s unmodified position 8 .
- Side Chain Diversity : Cyclohexyl-thioacetamide (Compound 32, ) versus 2-chlorobenzyl-propanamide in the target compound highlights the role of amide linkers in solubility and target engagement .
Toll-Like Receptor 4 (TLR4) Ligands ():
- Compound 32 : Exhibited selective TLR4 binding (EC50 ~50 nM) due to the cyclohexyl-thioacetamide group, which optimizes hydrophobic interactions .
- Compound 33/34 : Benzamide (33) and octanamide (34) side chains reduced potency, emphasizing the need for compact substituents .
- Implications for Target Compound : The 2-chlorobenzyl group may similarly enhance TLR4 affinity but requires empirical validation.
Kinase Inhibitors ():
- Compound 2 () : Demonstrated GSK-3β inhibition (IC50 = 2.24 µM), attributed to the ethynyl group’s electron-withdrawing effects and piperidine-propanenitrile flexibility .
- Compound 194 () : CK1δ inhibitor (IC50 ~100 nM) with a trimethoxyphenyl-propanamide side chain, suggesting that aryl-propanamide motifs are viable for kinase targeting .
Biological Activity
N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the compound's synthesis, biological activity, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the pyrimido[5,4-b]indole structure : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the 2-chlorobenzyl group occurs via nucleophilic substitution methods.
The compound's structure can be represented as follows:
Anticancer Properties
Research indicates that derivatives of pyrimido[5,4-b]indole compounds exhibit significant anticancer activity. For example:
- Cell Viability Assays : Studies have shown that certain derivatives can inhibit cancer cell proliferation effectively. The compound's antiproliferative activity was evaluated using various cancer cell lines (e.g., A549 lung cancer cells), showing promising results with IC50 values ranging from 30 to 50 µM depending on the specific derivative tested .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 35 | Inhibition of cell cycle progression |
| Other derivatives | Various | 30 - 50 | Induction of apoptosis |
Antiviral Activity
In addition to anticancer properties, compounds related to this compound have been investigated for antiviral activities. For instance:
- Mechanistic Studies : Some studies suggest that these compounds may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles .
Case Studies
- Study on Anticancer Activity : In a recent study published in MDPI, a series of pyrimido derivatives were synthesized and screened against various cancer cell lines. The results indicated that the introduction of different substituents significantly affected their antiproliferative activity. Notably, compounds with electron-withdrawing groups exhibited enhanced potency compared to their electron-donating counterparts .
- Antiviral Screening : Another study focused on evaluating the antiviral potential of similar pyrimidine derivatives against HIV and other viruses. Results demonstrated that certain compounds exhibited low micromolar activity against viral replication in vitro, suggesting their potential as therapeutic agents in antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
